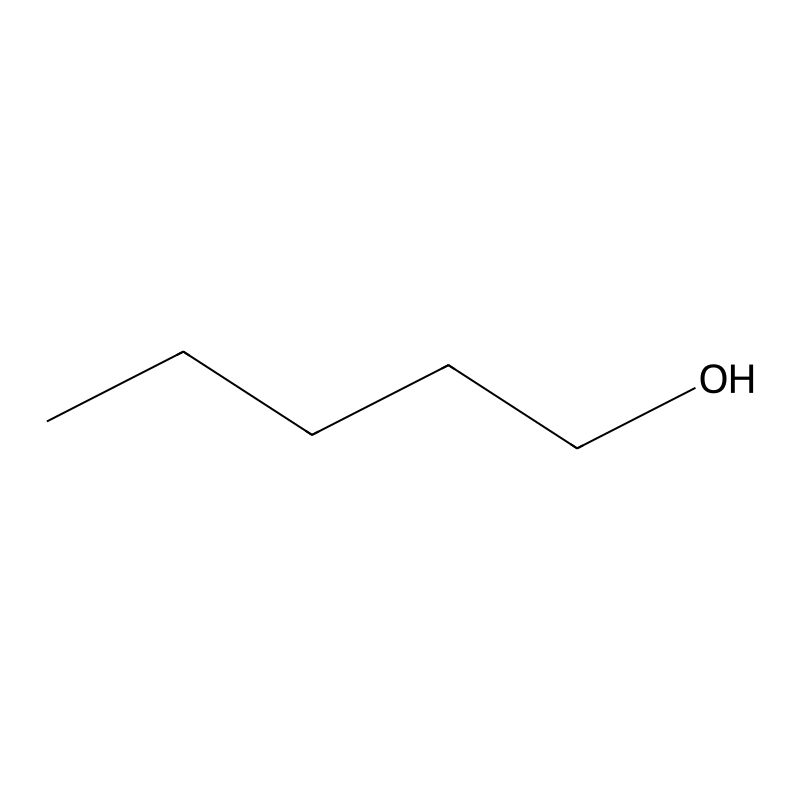

Pentanol

CH3(CH2)3CH2OH

C5H12O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CH2OH

C5H12O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.25 M

22 mg/mL at 25 °C

Miscible with alcohol, ether

Sol in acetone

MISCIBLE WITH MOST ORG SOLVENTS

In water, 22,000 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 2.2 (moderate)

miscible with alcohol

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Esters: Pentanol serves as a starting material for producing various esters, which find diverse applications in research. For example, pentyl acetate, an ester derived from pentanol and acetic acid, is used as a flavoring agent and solvent in scientific studies [].

- Production of Pharmaceuticals and Fragrances: Pentanol derivatives are crucial intermediates in the synthesis of various pharmaceuticals and fragrances. For instance, amyl xanthate, derived from pentanol, is used in the mining industry, while pentyl butyrate with its apricot-like odor finds use in fragrance research [].

Biological Research:

- Studying Cellular Processes: Pentanol exhibits potential in studying cellular processes. Studies have explored its use in investigating the mechanisms of cell death and membrane permeability [].

- Antimicrobial Properties: Certain pentanol isomers exhibit antimicrobial properties, making them candidates for research on potential new disinfectants and antimicrobials [].

Material Science Research:

- Liquid Crystals: Specific pentanol isomers can be incorporated into the development of liquid crystals, which have applications in various fields, including displays and optical devices [].

- Polymer Research: Pentanol derivatives are being explored for their potential as plasticizers and stabilizers in polymer research, aiming to improve the properties of various materials [].

Fuel Research:

Pentanol, specifically 1-pentanol (also known as n-pentanol or pentan-1-ol), is an organic compound with the molecular formula . It is classified as a primary alcohol due to the presence of a hydroxyl group () attached to a terminal carbon atom. This colorless liquid has a distinctive odor and is one of eight isomeric alcohols with the same molecular formula. 1-Pentanol is commonly found in fusel oils, which are byproducts of alcoholic fermentation, and it serves various industrial and laboratory purposes, including use as a solvent and in the synthesis of fragrances .

While 1-pentanol is not widely recognized for significant biological activity, it exhibits moderate toxicity upon ingestion and can irritate skin and eyes. Its vapors are heavier than air, which poses inhalation risks in poorly ventilated areas . Some studies suggest that pentanol may influence neuroactive pathways due to its structural similarity to other alcohols that interact with neurotransmitter systems .

1-Pentanol can be synthesized through various methods:

- Hydroformylation: This method involves the reaction of 1-butene with carbon monoxide and hydrogen gas to produce pentanal, which is then hydrogenated to yield 1-pentanol:

- Fermentation: Research is ongoing into producing bio-pentanol through fermentation processes as a more sustainable alternative .

- Fractional Distillation: 1-Pentanol can also be isolated from fusel oil through fractional distillation .

Research into the interactions of 1-pentanol focuses on its combustion properties and radical chemistry. Notable findings include:

- Radical Reactions: The primary consumption reactions involve hydrogen abstraction by hydroxyl and hydroperoxyl radicals during combustion processes .

- Oxidation Mechanisms: Detailed studies have modeled the oxidation pathways of pentanol, revealing how it decomposes into various products under different conditions .

Several compounds are structurally similar to 1-pentanol. Here are some notable examples:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| 2-Pentanol | C₅H₁₂O | Secondary alcohol; used as a solvent and in flavorings. |

| 3-Pentanol | C₅H₁₂O | Another secondary alcohol; less commonly used than its isomers. |

| Amyl Alcohol | C₅H₁₂O | A mixture of several isomers; commonly used in solvents and flavorings. |

| Butanol | C₄H₁₀O | A four-carbon alcohol; used as a solvent and fuel additive. |

Uniqueness of 1-Pentanol:

- As a primary alcohol, it differs from its secondary counterparts (like 2-pentanol) in reactivity patterns, particularly in oxidation reactions.

- Its distinct odor profile when forming esters sets it apart from other similar compounds.

Microbial Metabolic Engineering Approaches for Pentanol Biosynthesis

The development of microbial systems for pentanol production has emerged as a central focus in renewable fuel research, with metabolic engineering strategies targeting multiple biosynthetic pathways to achieve commercially viable titers and yields. Pioneering work in this field has demonstrated the feasibility of engineering Escherichia coli and other microorganisms to produce various pentanol isomers through careful manipulation of metabolic networks and cofactor availability.

The foundation of microbial pentanol production lies in the adaptation of natural amino acid biosynthetic pathways, particularly those leading to branched-chain amino acids. Research has established that the isoleucine pathway, specifically targeting the common precursor 2-ketomethylvalerate, serves as the primary platform for engineering 2-methyl-1-butanol production. The first committed reaction in this biosynthetic route involves the condensation of pyruvate and 2-ketobutyrate, catalyzed by acetohydroxyacid synthase. This enzyme system has been optimized through the identification of superior isozymes, with acetohydroxyacid synthase II from Salmonella typhimurium demonstrating enhanced activity for 2-ketobutyrate condensation reactions.

The development of novel biosynthetic pathways has enabled the production of straight-chain pentanol isomers, building upon established butanol production platforms. Researchers have successfully implemented a modular pathway design that utilizes acetoacetyl-coenzyme A thiolase from Cupriavidus necator, which demonstrates highest enzymatic activity toward five-carbon substrates. This enzyme catalyzes the condensation of acetyl-coenzyme A and propionyl-coenzyme A to form 3-ketovaleryl-coenzyme A, establishing the carbon skeleton for subsequent pentanol synthesis. The pathway incorporates genes encoding 3-hydroxybutyryl-coenzyme A dehydrogenase, crotonase, and butyryl-coenzyme A dehydrogenase with electron transfer proteins from Clostridium acetobutylicum.

Production titers achieved through these engineered systems have demonstrated significant improvements through systematic optimization of metabolic flux and cofactor availability. When modules are assembled for direct pentanol synthesis from glucose or glycerol, engineered strains have produced up to 46 and 358 milligrams per liter of pentanol through alternative enzymatic routes. The use of glycerol as a carbon source has proven particularly advantageous, providing enhanced reducing equivalents due to its higher reduction state relative to glucose, resulting in improved pentanol production compared to glucose-based fermentation.

Host engineering strategies have focused on adjusting product profiles through targeted gene deletions and metabolic redirections. The deletion of malate dehydrogenase, which catalyzes the conversion of oxaloacetate to malate using reduced nicotinamide adenine dinucleotide as a coenzyme, has led to product redistribution toward alcohols with increased alcohol-to-acid molar ratios. This modification preserves reduced nicotinamide adenine dinucleotide for pentanol biosynthesis while reducing formation of malate and succinate byproducts, demonstrating the importance of cofactor management in optimizing production yields.

The production of branched pentanol isomers has been achieved through sophisticated pathway engineering approaches that combine multiple enzymatic modules. Research on 3-methyl-1-pentanol production has demonstrated the construction of synthetic operons under controlled promoter systems, incorporating genes for threonine biosynthesis, branched-chain amino acid synthesis, and alcohol production. These engineered systems have achieved production of 6.5 milligrams per liter of 3-methyl-1-pentanol from 20 grams per liter glucose, with optimization through feedback-insensitive enzyme variants increasing yields to 40.8 milligrams per liter.

Advanced metabolic engineering strategies have incorporated retro-biosynthetic screening approaches to identify optimal enzyme combinations for pentanol production. The development of modular pathway designs has enabled the identification of redox-neutral, high-yielding routes to branched six-carbon alcohols through coenzyme A-dependent chemistry. These approaches have utilized enzymes from nine different organisms to form ten-step de novo pathways, with carboxylic acid reductase from Nocardia iowensis and alcohol dehydrogenase from Leifsonia species serving as key terminal enzymes. The resulting systems have demonstrated selective carbon chain extension with 4-methyl-pentanol constituting 81 percent of observed alcohol products at titers reaching 192 milligrams per liter.

Catalytic Conversion of Biomass-Derived Feedstocks to Branched-Chain Pentanols

The catalytic conversion of biomass-derived feedstocks represents a complementary approach to biological production systems, offering direct chemical transformation routes that can achieve high yields and selectivities under controlled reaction conditions. This field has experienced significant advancement through the development of bimetallic catalyst systems and optimized reaction protocols that enable single-step conversions of platform chemicals to valuable pentanol derivatives.

Furfural, a key platform chemical derived from lignocellulosic biomass, has emerged as a primary feedstock for catalytic pentanol production. The conversion of furfural to 2-pentanol has been successfully demonstrated using bimetallic cobalt-copper catalysts supported on aluminum oxide, achieving approximately 71.1 percent yield in a single reaction step at 240 degrees Celsius and 45 bar hydrogen pressure. These catalyst systems have demonstrated sustained activity and selectivity through four subsequent recycle experiments without requiring regeneration, indicating robust operational stability.

The mechanistic pathway for furfural conversion involves a carefully orchestrated sequence of hydrodeoxygenation and ring-opening reactions. Cobalt serves as the primary active site enabling hydrodeoxygenation of furfural to produce methylfuran, followed by ring opening to generate the pentanol backbone. Copper functions as a secondary metal that mitigates product degradation reactions that occur on pure copper catalysts, demonstrating the importance of bimetallic synergy in achieving high selectivity. The reaction requires selective hydrogenolysis to methylfuran followed by ring opening rather than ring hydrogenation, as formation of methyltetrahydrofuran through ring hydrogenation makes subsequent ring opening kinetically challenging.

Catalyst design principles have been refined through systematic studies of metal loading, support effects, and reaction conditions. The aluminum oxide support provides optimal dispersion of active metal sites while maintaining thermal stability under reaction conditions. Temperature and pressure optimization studies have identified operating windows that maximize pentanol selectivity while minimizing side reactions that lead to over-hydrogenation or ring saturation products.

Process intensification strategies have been developed to improve the economic viability of catalytic pentanol production from biomass feedstocks. The single-step nature of the furfural-to-pentanol conversion represents a significant advantage over multi-step synthetic routes, reducing capital costs and simplifying downstream purification requirements. The high yields achieved in these systems, combined with the renewable nature of furfural feedstock, position catalytic conversion as a viable complement to biological production methods.

Alternative feedstock utilization has been explored through the development of integrated biorefinery concepts that maximize the value extraction from lignocellulosic biomass. Research has demonstrated the use of pentanol as both a solvent and product in lignocellulose fractionation processes, where pentanol serves as a co-solvent in acid-catalyzed pretreatment systems. These integrated approaches achieve high delignification rates while producing pentanol as a valuable co-product, demonstrating synergistic benefits of combined processing strategies.

| Feedstock | Catalyst System | Reaction Conditions | Pentanol Yield (%) | Reference |

|---|---|---|---|---|

| Furfural | Cobalt-Copper/Aluminum Oxide | 240°C, 45 bar H₂ | 71.1 | |

| Biomass (Integrated) | Acid/Pentanol Co-solvent | 120°C, 40 min | Variable |

Enzymatic Cascade Systems for Stereoselective Pentanol Production

Enzymatic cascade systems represent the most sophisticated approach to pentanol production, offering unparalleled control over stereochemistry and product distribution through the orchestrated action of multiple enzyme systems. These biocatalytic approaches have enabled the development of highly selective processes that can produce specific pentanol enantiomers with excellent optical purity while maintaining high overall yields.

The development of stereo-divergent enzyme cascades has revolutionized the production of chiral pentanol derivatives from racemic precursors. Research has demonstrated the construction of enzymatic systems capable of converting racemic secondary alcohols to enantiopure chiral products using combinations of enantio-complementary alcohol dehydrogenases and selective transaminases. These cascade systems incorporate both reduced nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate oxidases for in-situ cofactor recycling, enabling sustained enzymatic activity without external cofactor addition.

The kinetic resolution of racemic pentanol mixtures has been achieved through the application of lipase-catalyzed esterification reactions in reactive distillation systems. Studies on racemic 2-pentanol have demonstrated the effectiveness of lipase-catalyzed kinetic resolution with ethyl butyrate, achieving enantiomeric excess values greater than 99 percent for 2-pentanol at conversions of 69 percent. The integration of biocatalysis with reactive distillation has proven particularly advantageous for equilibrium-limited reactions, where continuous product removal drives the reaction toward completion.

Enzyme immobilization strategies have been developed to enhance the stability and reusability of biocatalytic systems for pentanol production. The development of hydrophobic silica coatings for structured packings has enabled the creation of stable biocatalytic columns that maintain activity under process conditions. These immobilization systems have been optimized through spray-coating methods that provide reproducible enzyme distribution and can be applied to large-surface applications.

Carboxylic acid reductase systems have emerged as powerful tools for the terminal reduction steps in pentanol biosynthesis, enabling the direct conversion of carboxylic acid precursors to the corresponding alcohols. Research has demonstrated the application of carboxylic acid reductases from Nocardia iowensis in modular enzyme cascades for the synthesis of branched-chain alcohols including 4-methyl-pentanol. These systems require adenosine triphosphate recycling achieved through polyphosphate:adenosine monophosphate phosphotransferase and adenylate kinase, with pyrophosphatase employed to remove inhibitory pyrophosphate byproducts.

Mathematical modeling approaches have been developed to optimize enzyme cascade performance through systematic analysis of individual reaction steps and cofactor cycling requirements. These models incorporate steady-state kinetic approximations for each enzymatic step, including all cofactor recycling enzymes, and have been validated through empirical data collection. Genetic algorithms have been employed to optimize cascade conditions for maximum product yield while minimizing enzyme concentrations, targeting 90 percent product yield within four-hour reaction times.

The development of simultaneous enzymatic cascades has enabled one-pot synthesis approaches that simplify reaction protocols while maintaining high selectivity. Research on vicinal diol synthesis has demonstrated the effectiveness of simultaneous two-step cascades where both enzymes, substrate, and cofactor recycling components are present from reaction initiation. These systems overcome equilibrium limitations through continuous intermediate removal while reducing necessary separation steps.

*Percentage of total alcohol products

High-Temperature Ignition Dynamics of Pentanol Isomer Blends

The autoignition characteristics of pentanol isomers exhibit significant structural dependence under high-temperature conditions (>1000 K). n-Pentanol demonstrates the shortest ignition delays among its structural isomers, with experimental measurements showing 1.78 ms ignition delay at 433 K versus 2.15 ms for iso-pentanol under equivalent pressure and equivalence ratio conditions [1] [3]. This difference stems from variations in bond dissociation energies – the n-isomer's linear chain facilitates faster H-abstraction from the α-carbon (C-H bond energy: 96.5 kcal/mol) compared to the branched iso-form's tertiary carbon (C-H bond energy: 98.3 kcal/mol) [1].

Reduced kinetic mechanisms for n-pentanol combustion (64 species, 282 reactions) successfully replicate experimental ignition delay times within 4.2% error across 393-473 K [1] [5]. Sensitivity analyses identify three dominant reactions controlling high-temperature ignition:

- $$ \text{H} + \text{O}_2 \leftrightarrow \text{OH} + \text{O} $$ (branching)

- $$ \text{CO} + \text{OH} \leftrightarrow \text{CO}_2 + \text{H} $$ (heat release)

- $$ \text{HO}2 + \text{HO}2 \leftrightarrow \text{H}2\text{O}2 + \text{O}_2 $$ (chain termination) [1]

Pressure effects become pronounced above 7.5 bar, where third-body reactions accelerate HO₂ radical formation, increasing ignition delays by 18-22% per 3 bar pressure rise [1] [2]. Binary blends with n-dodecane (20% pentanol) exhibit extended second-stage ignition delays (Δτ = 0.42 ms at 800 K) compared to pure alkane fuel, attributed to pentanol's higher activation energy (Eₐ = 45.1 kJ/mol vs 38.9 kJ/mol for n-dodecane) [2].

Laminar Flame Propagation Characteristics in Oxygenated Fuel Mixtures

Laminar burning velocities of n-pentanol/air mixtures reach 42.7 cm/s at φ=1.0 (1 bar, 433 K), exceeding iso-pentanol's 38.9 cm/s under identical conditions [1] [4]. The flame speed enhancement correlates with oxygen content (21.6 wt% in pentanol vs 0% in hydrocarbons), which promotes complete oxidation through three primary mechanisms:

- Increased OH radical concentration (7.8×10¹⁶ molecules/cm³ vs 5.2×10¹⁶ in gasoline)

- Enhanced CO-to-CO₂ conversion rates (k = 2.4×10¹³ cm³/mol·s at 1200 K)

- Reduced soot precursor formation (C₂H₂ yield decreases 62% vs pure diesel) [4] [5]

Pressure dependencies reveal complex behavior – between 1-9 bar, flame speeds increase 0.85 cm/s per bar due to enhanced third-body reactions, while above 9 bar, radical recombination dominates, decreasing velocities by 1.2 cm/s per bar [1]. Experimental measurements using spherical expanding flames show 30% pentanol/gasoline blends achieve 19% higher flame speeds than pure gasoline, with flame kernel development times reduced from 2.8 ms to 2.1 ms at stoichiometric conditions [4].

The differential diffusion effect (Le ≈ 0.92 for pentanol vs 1.05 for n-heptane) contributes to flame instability at equivalence ratios >1.4, manifesting as 5-7% peak-to-peak velocity fluctuations in lean mixtures [1] [5]. Schlieren imaging of binary pentanol/dodecane flames demonstrates 22% shorter lift-off lengths compared to pure dodecane, indicating enhanced air-fuel mixing from pentanol's lower surface tension (28.5 mN/m vs 24.8 mN/m) [2] [4].

Reaction Pathway Analysis for Low-Temperature Oxidation Processes

While most studies focus on high-temperature kinetics, limited low-temperature (<800 K) oxidation data reveals distinct reaction pathways for pentanol isomers. Jet-stirred reactor experiments show iso-pentanol produces 38% more keto-hydroperoxides than n-pentanol at 650 K, correlating with its longer negative temperature coefficient (NTC) region duration (ΔT = 85 K vs 65 K) [3]. Key low-temperature intermediates include:

- QOOH radicals: Formed via H-shift isomerization (k = 3.8×10⁸ s⁻¹ at 700 K)

- Keto-hydroperoxides: Decompose through O-O scission (Eₐ = 34.2 kcal/mol)

- Conjugated alkenes: Result from β-scission reactions (C-C bond dissociation energy = 83 kcal/mol) [3]

Sensitivity analysis identifies the H-abstraction from the β-carbon position as rate-limiting below 750 K, with branching ratios favoring aldehyde formation (55%) over ketones (32%) [3]. Formaldehyde (HCHO) emerges as critical marker species, exhibiting 18 ms appearance delay in pentanol combustion versus 12 ms in n-heptane flames, indicating slower low-temperature chain propagation [2] [4].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless to pale yellow liquid

Color/Form

XLogP3

Boiling Point

137.9 °C

137.5 °C

138 °C

Flash Point

91 °F (33 °C) (CLOSED CUP)

43 °C c.c.

Vapor Density

3.0 (AIR= 1)

Relative vapor density (air = 1): 3

Density

d204 0.82

0.8146 @ 20 °C/4 °C

Relative density (water = 1): 0.8

0.810-0.816

LogP

1.51

low Kow= 1.51

Odor

Mild odo

Melting Point

-78.9 °C

Mp -79 °

-79 °C

-78.9°C

UNII

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.20 mmHg

2.2 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.6

Pictograms

Flammable;Irritant

Other CAS

30899-19-5

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of mixed alcohols resulting from the chlorination and alkaline hydrolysis of pentane

... Commercial processes for the production of amyl alcohols include separation from fusel oils, chlorination of C-5 alkanes with subsequent hydrolysis to produce a mixture of seven of the eight isomers ... and a low pressure oxo process, or hydroformylation, of C-4 olefins followed by hydrogenation of the resultant C-5 aldehydes. /Amyl Alcohols/

General Manufacturing Information

Mining (except oil and gas) and support activities

1-Pentanol: ACTIVE

...Commercial amyl alcohol or fusel oil is toxic mixture of isomers of varying composition.

Analytic Laboratory Methods

Storage Conditions

Dates

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs

Benjamin Jeffries, Zhong Wang, Hannah R Felstead, Jean-Yves Le Questel, James S Scott, Elisabetta Chiarparin, Jérôme Graton, Bruno LinclauPMID: 31894985 DOI: 10.1021/acs.jmedchem.9b01172

Abstract

Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel fluoroalkyl motifs on three parent models. Fifty fluorinated compounds, with 28 novel experimental aliphatic logvalues, are involved in discussing various lipophilicity trends. As well as confirming known trends, a number of novel lipophilicity-reducing motifs are introduced. Tactics to reduce lipophilicity are discussed, such as "motif extensions" and "motif rearrangements", including with concomitant extension of the carbon chain, as well as one- and two-fluorine 'deletions' within perfluoroalkyl groups. Quantum chemical log

calculations (SMD-MN15) based on solvent-dependent three-dimensional (3D) conformational analysis gave excellent correlations with experimental values, superior to

log

predictions based on 2D structural motifs. The availability of a systematic collection of data based on a small number of parent molecules illustrates the relative lipophilicity modulations of aliphatic fluorination motifs.

Dynamic changes in norisoprenoids and phenylalanine-derived volatiles in off-vine Vidal blanc grape during late harvest

Kai Chen, Jingfang Wen, Liyan Ma, Haichao Wen, Jingming LiPMID: 30955659 DOI: 10.1016/j.foodchem.2019.03.101

Abstract

We investigated the dynamic changes in norisoprenoids and phenylalanine derivatives in off-vine Vidal blanc. Glycosidically bound as well as free-form volatile compounds were identified by GC-MS in two vintages. Thus, off-vine grape exhibited the development of four higher alcohols (viz. linalool oxide, 2-octanol, 1-pentanol, and 1-heptanol), C13-norisoprenoids (α-ionone), phenylalanine-derivates (2-phenylethanol), whereas β-ionone and geranial showed high correlation in on-vine grape. Freeze-thaw cycles and desiccation, two exterior stress affect volatile compound development, resulted in content fluctuations during late harvest. Interestingly, the total content of higher alcohols was higher in on-vine grapes than off-vine grapes in two vintages respectively. Interestingly, the content of higher alcohols was higher in off-vine samples in the 2016 and 2017 vintages. In terms of physicochemical parameters, off-vine Vidal showed results similar to those of on-vine sample. Nevertheless, sensorial impression of the grape juice was influenced by interaction of vintages and vine treatments.Assessment of n-pentanol/Calophyllum inophyllum/diesel blends on the performance, emission, and combustion characteristics of a constant-speed variable compression ratio direct injection diesel engine

Purnachandran Ramakrishnan, Ramesh Kasimani, Mohamed Shameer Peer, Sakthivel RajamohanPMID: 29508195 DOI: 10.1007/s11356-018-1566-5

Abstract

Alcohol is used as an additive for a long time with the petroleum-based fuels. In this study, the higher alcohol, n-pentanol, was used as an additive to Calophyllum inophyllum (CI) biodiesel/diesel blends at 10, 15, and 20% by volume. In all blends, the ratio of CI was maintained at 20% by volume. The engine characteristics of the pentanol fuel blends were compared with the diesel and CI20 (Calophyllum inophyllum 20% and diesel 80%) biodiesel blend. The nitrogen oxide (NO) emission of the pentanol fuel blends showed an increased value than CI20 and neat diesel fuel. The carbon dioxide (CO) also increased with increase in pentanol addition with the fuel blends than CI20 fuel blend and diesel. The carbon monoxide (CO) and hydrocarbon (HC) emissions were decreased with increase in pentanol proportion in the blend than the CI20 fuel and diesel. The smoke emission was reduced and the combustion characteristics of the engine were also improved by using pentanol blended fuels. From this investigation, it is suggested that 20% pentanol addition with the biodiesel/diesel fuel is suitable for improved performance and combustion characteristics of a diesel engine without any engine modifications, whereas CO

and NO emissions increased with addition of pentanol due to effective combustion.

Protein extraction into the bicontinuous microemulsion phase of a Water/SDS/pentanol/dodecane winsor-III system: Effect on nanostructure and protein conformation

Douglas G Hayes, Ran Ye, Rachel N Dunlap, Matthew J Cuneo, Sai Venkatesh Pingali, Hugh M O'Neill, Volker S UrbanPMID: 28922633 DOI: 10.1016/j.colsurfb.2017.09.005

Abstract

Bicontinuous microemulsions (BμEs), consisting of water and oil nanodomains separated by surfactant monolayers of near-zero curvature, are potentially valuable systems for purification and delivery of biomolecules, for hosting multiphasic biochemical reactions, and as templating media for preparing nanomaterials. We formed Winsor-III systems by mixing aqueous protein and sodium dodecyl sulfate (SDS) solutions with dodecane and 1-pentanol (cosurfactant) to efficiently extract proteins into the middle (BμE) phase. Bovine serum albumin (BSA) and cytochrome c partitioned to the BμE phase at 64% and 81% efficiency, respectively, producing highly concentrated protein solutions (32 and 44gL, respectively), through release of water and oil from the BμEs. Circular dichroism spectroscopic analysis demonstrated that BSA underwent minor secondary structural changes upon incorporation into BμEs, while the secondary structure of cytochrome c and pepsin underwent major changes. Small-angle x-ray scattering (SAXS) results show that proteins promoted an increase of the interfacial fluidity and surface area per volume for the BμE surfactant monolayers, and that each protein uniquely altered self-assembly in the Winsor-III systems. Cytochrome c partitioned via electrostatic attractions between SDS and the protein's positively-charged groups, residing near the surfactant head groups of BμE monolayers, where it decreased surfactant packing efficiency. BSA partitioned through formation of SDS-BSA complexes via hydrophobic and electrostatic attractive interactions. As the BSA-SDS ratio increased, complexes' partitioning favored BμEs over the oil excess phase due to the increased hydrophilicity of the complexes. This study demonstrates the potential utility of BμEs to purify proteins and prepare nanostructured fluids possessing high protein concentration.

Cleaner emissions from a DI diesel engine fueled with waste plastic oil derived from municipal solid waste under the influence of n-pentanol addition, cold EGR, and injection timing

Dillikannan Damodharan, Amudhavalli Paramasivam Sathiyagnanam, Babu Rajesh Kumar, Kuttalam Chidambaradhanu GaneshPMID: 29497945 DOI: 10.1007/s11356-018-1558-5

Abstract

Urban planning and development is a decisive factor that increases the automobile numbers which leads to increased energy demand across the globe. In order to meet the escalating requirements of energy, it is necessary to find viable alternatives. Waste plastic oil (WPO) is one such alternative which has dual benefits as it reduces the environmental pollution caused by plastic waste and it could possibly meet the energy requirement along with fossil fuels. The study attempted to reduce emissions from a DI diesel engine fueled with WPO using 30% by volume of n-pentanol with fossil diesel (WPO70P30). EGR (10, 20, and 30%) and injection timing modifications were made with the intention to find optimum engine operating conditions. The experimental results indicated that addition of renewable component like n-pentanol had improved the combustion characteristics by igniting WPO more homogeneously producing a higher premixed combustion phase. Smoke density for WPO70P30 was found to be twice lower than that of neat WPO at standard injection timing of 23°CA bTDC at any given EGR rate, NOx emissions were slightly on the higher side about 12% for WPO70P30 blend against WPO at same operating conditions. WPO70P30 showed lowest smoke and carbon monoxide emissions than diesel and WPO while delivering BTE's higher than WPO and closer to diesel at all EGR and injection timings. However NOx and HC emissions increased with n-pentanol addition. The use of EGR reduced NOx emissions but was found to aggravate other emissions. It was concluded WPO70P30 can be favorably used in a DI diesel engine at the engines advanced injection timing for better performance than diesel with a slight penalty in NOx emissions.Design of larval chemical attractants based on odorant response spectra of odorant receptors in the cotton bollworm

Chang Di, Chao Ning, Ling-Qiao Huang, Chen-Zhu WangPMID: 28366786 DOI: 10.1016/j.ibmb.2017.03.007

Abstract

Lepidopteran caterpillars rely on olfaction and gustation to discriminate among food sources. Compared to the larval gustation, the larval olfaction has been poorly investigated. To uncover the molecular basis of olfaction in Helicoverpa armigera larvae, we identified 17 odorant receptor (Or) genes in larval antennae and maxillae using transcriptome sequencing, and functionally identified the response spectra of seven Ors to ecologically relevant odorants. Innate behavioural responses of larvae to active odorants were evaluated in chemotaxis assays. Several odorant blends were formulated based on the Ors tuning spectra and caterpillar chemotaxis. A four-component blend strongly attracted H. armigera larvae, and cis-jasmone and 1-pentanol were identified as essential components. Localization analyses showed that the two Ors detecting these components (Or41 and Or52) were expressed in the same sensory neurons. This is the first evidence that Ors in a polyphagous caterpillar respond to odorants in a combinatorial manner. The design of attractants to target specific olfactory pathways may promote the development of new baits for pest management.Hippocampal projections to the anterior olfactory nucleus differentially convey spatiotemporal information during episodic odour memory

Afif J Aqrabawi, Jun Chul KimPMID: 30013078 DOI: 10.1038/s41467-018-05131-6

Abstract

The hippocampus is essential for representing spatiotemporal context and establishing its association with the sensory details of daily life to form episodic memories. The olfactory cortex in particular shares exclusive anatomical connections with the hippocampus as a result of their common evolutionary history. Here we selectively inhibit hippocampal projections to the anterior olfactory nucleus (AON) during behavioural tests of contextually cued odour recall. We find that spatial odour memory and temporal odour memory are independently impaired following inhibition of distinct, topographically organized hippocampal-AON pathways. Our results not only reveal a longstanding unknown function for the AON but offer new mechanistic insights regarding the representation of odours in episodic memory.Effect of lower and higher alcohol fuel synergies in biofuel blends and exhaust treatment system on emissions from CI engine

Thiyagarajan Subramanian, Edwin Geo Varuvel, Leenus Jesu Martin, Nagalingam BeddhannanPMID: 28921217 DOI: 10.1007/s11356-017-0214-9

Abstract

The present study deals with performance, emission and combustion studies in a single cylinder CI engine with lower and higher alcohol fuel synergies with biofuel blends and exhaust treatment system. Karanja oil methyl ester (KOME), widely available biofuel in India, and orange oil (ORG), a low carbon biofuel, were taken for this study, and equal volume blend was prepared for testing. Methanol (M) and n-pentanol (P) was taken as lower and higher alcohol and blended 20% by volume with KOME-ORG blend. Activated carbon-based exhaust treatment indigenous system was designed and tested with KOME-ORG + M20 and KOME-ORG + P20 blend. The tests were carried out at various load conditions at a constant speed of 1500 rpm. The study revealed that considering performance, emission and combustion studies, KOME-ORG + M20 + activated carbon are found optimum in reducing NO, smoke and COemission. Compared to KOME, for KOME-ORG + M20 + activated carbon, NO emission is reduced from 10.25 to 7.85 g/kWh, the smoke emission is reduced from 49.4 to 28.9%, and CO

emission is reduced from 1098.84 to 580.68 g/kWh. However, with exhaust treatment system, an increase in HC and CO emissions and reduced thermal efficiency is observed due to backpressure effects.

Saturated mutagenesis of ketoisovalerate decarboxylase V461 enabled specific synthesis of 1-pentanol via the ketoacid elongation cycle

Grey S Chen, Siang Wun Siao, Claire R ShenPMID: 28900255 DOI: 10.1038/s41598-017-11624-z